GNE-140 (racemate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

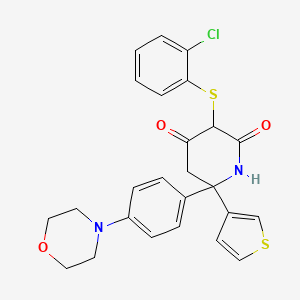

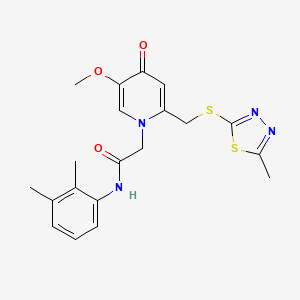

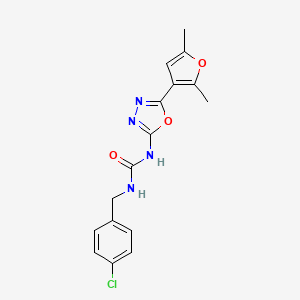

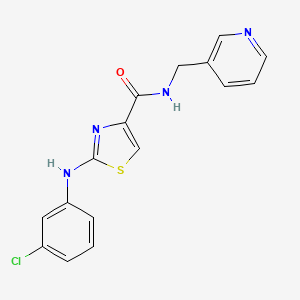

GNE-140 (racemate) is a racemate mixture of ®-GNE-140 and (S)-GNE-140 . It is a potent lactate dehydrogenase A (LDHA) inhibitor . LDHA is a key glycolytic enzyme, a hallmark of aggressive cancers, and believed to be the major enzyme responsible for pyruvate-to-lactate conversion .

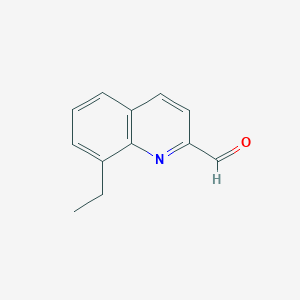

Molecular Structure Analysis

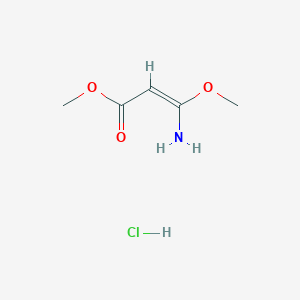

The molecular structure of GNE-140 (racemate) is represented by the formula C25H23ClN2O3S2 . The molecular weight is 499.04 . The specific structure visualization is not available in the retrieved information.Physical And Chemical Properties Analysis

GNE-140 (racemate) has a molecular weight of 499.04 and a molecular formula of C25H23ClN2O3S2 . It is a solid substance with a white to off-white appearance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved information.Aplicaciones Científicas De Investigación

- GNE-140 racemate is a potent inhibitor of LDHA, an enzyme involved in glycolysis. LDHA plays a crucial role in cancer metabolism by converting pyruvate to lactate, promoting tumor growth and survival. Inhibiting LDHA disrupts this metabolic pathway and may have therapeutic implications for cancer treatment .

- By targeting LDHA, GNE-140 racemate can alter the metabolic profile of cancer cells. It shifts their reliance from aerobic glycolysis (the Warburg effect) to oxidative phosphorylation, potentially sensitizing them to other therapies or limiting their energy production .

- GNE-140 racemate could be used in combination with other anticancer agents. Its LDHA inhibition may synergize with chemotherapy, immunotherapy, or targeted therapies, enhancing overall treatment efficacy .

- LDHA is implicated in neurodegenerative disorders like Alzheimer’s disease. GNE-140 racemate might help elucidate the role of LDHA in neuronal metabolism and provide insights into therapeutic strategies .

- Researchers can explore GNE-140 racemate as a potential imaging probe for detecting LDHA activity in vivo. Noninvasive imaging of LDHA expression could aid cancer diagnosis and treatment monitoring .

- Investigating the structure-activity relationship of GNE-140 racemate can guide the design of more selective LDHA inhibitors. Researchers can modify its chemical structure to enhance potency, selectivity, and pharmacokinetic properties .

Lactate Dehydrogenase A (LDHA) Inhibition

Metabolic Reprogramming in Cancer Cells

Combination Therapy Enhancer

Neurodegenerative Diseases Research

Metabolic Imaging Probe Development

Drug Development and Optimization

Mecanismo De Acción

Safety and Hazards

GNE-140 (racemate) is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . These indicate that the substance may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Propiedades

IUPAC Name |

3-(2-chlorophenyl)sulfanyl-6-(4-morpholin-4-ylphenyl)-6-thiophen-3-ylpiperidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23ClN2O3S2/c26-20-3-1-2-4-22(20)33-23-21(29)15-25(27-24(23)30,18-9-14-32-16-18)17-5-7-19(8-6-17)28-10-12-31-13-11-28/h1-9,14,16,23H,10-13,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLDDJXYFHWRGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3(CC(=O)C(C(=O)N3)SC4=CC=CC=C4Cl)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GNE-140 (racemate) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2503623.png)